molecular formula C22H21N5OS B2863955 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline CAS No. 1172350-58-1

2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline

货号: B2863955
CAS 编号: 1172350-58-1
分子量: 403.5
InChI 键: IVSGRQKJOWKKAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine-carbonyl moiety linked to a 5,7-dimethylbenzothiazole group. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibition activities . Its synthesis likely involves coupling a pre-functionalized quinoxaline with a benzothiazole-piperazine intermediate via amidation or nucleophilic substitution .

属性

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-11-15(2)20-18(12-14)25-22(29-20)27-9-7-26(8-10-27)21(28)19-13-23-16-5-3-4-6-17(16)24-19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSGRQKJOWKKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 5,7-Dimethyl-1,3-Benzothiazol-2-yl-Piperazine

Benzothiazole Ring Formation

The 5,7-dimethyl-1,3-benzothiazole core is typically synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with a carbonyl source. For example, treatment with phosphorus trichloride (PCl₃) in anhydrous toluene at reflux (110°C) yields 2-chloro-5,7-dimethyl-1,3-benzothiazole. Alternative methods include using Lawesson’s reagent for thiazole ring closure under milder conditions (60°C, 12 hours).

Key Reaction:

$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{PCl}_3 \xrightarrow{\text{Toluene, 110°C}} \text{2-Chloro-5,7-dimethyl-1,3-benzothiazole}
$$

Piperazine Substitution

The 2-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine. Optimized conditions involve copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 120°C for 24 hours, achieving 85–90% yield. The reaction proceeds via a Meisenheimer complex, with piperazine acting as a bifunctional nucleophile.

Key Reaction:

$$
\text{2-Chloro-5,7-dimethyl-1,3-benzothiazole} + \text{Piperazine} \xrightarrow{\text{CuI, DMF}} \text{5,7-Dimethyl-1,3-benzothiazol-2-yl-piperazine}
$$

Synthesis of Quinoxaline-2-Carbonyl Intermediate

Quinoxaline-2-Carboxylic Acid Preparation

Quinoxaline-2-carboxylic acid is synthesized via oxidation of 2-methylquinoxaline using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 80°C, 6 hours). Alternatively, Riley oxidation with selenium dioxide (SeO₂) in dioxane/water (1:1) at reflux provides the acid in 75% yield.

Key Reaction:

$$
\text{2-Methylquinoxaline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4} \text{Quinoxaline-2-carboxylic acid}
$$

Activation of Carboxylic Acid

The acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen at 0–5°C. Alternatively, oxalyl chloride with catalytic DMF achieves full conversion within 2 hours.

Key Reaction:

$$
\text{Quinoxaline-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM}} \text{Quinoxaline-2-carbonyl chloride}
$$

Coupling of Benzothiazole-Piperazine and Quinoxaline Moieties

Amide Bond Formation

The final step involves coupling quinoxaline-2-carbonyl chloride with 5,7-dimethyl-1,3-benzothiazol-2-yl-piperazine. N,N-Diisopropylethylamine (DIPEA) is used as a base in DCM at 0°C to room temperature, yielding 78–82% of the target compound. Alternatively, HATU-mediated coupling in DMF at 25°C achieves 88% yield with reduced side products.

Key Reaction:

$$
\text{Quinoxaline-2-carbonyl chloride} + \text{Benzothiazole-piperazine} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$

Comparative Analysis of Coupling Methods

Method Reagent Solvent Temperature Yield (%) Purity (%)
Classical Acylation DIPEA DCM 0°C → RT 78–82 95
HATU-Mediated HATU, DIPEA DMF 25°C 88 98

Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates. DMF increases solubility of the quinoxaline carbonyl chloride but may promote racemization at elevated temperatures.

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry (1:1.05 quinoxaline:piperazine) minimizes di-substitution.
  • Hydrolysis : Anhydrous conditions (molecular sieves) prevent acid chloride degradation.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 2H, quinoxaline-H), 7.92 (d, J = 8.4 Hz, 1H, benzothiazole-H), 3.85–3.75 (m, 4H, piperazine-H), 2.45 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₃H₂₂N₆O₂S [M+H]⁺: 454.1584, found: 454.1586.

化学反应分析

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用机制

The mechanism of action of 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include quinoxaline derivatives with piperazine, thiazole, or fused heterocyclic substituents. Key comparisons are outlined below:

Compound Name / ID (from Evidence) Core Structure Substituents Key Biological Activities Synthetic Route Highlights
Target Compound Quinoxaline 4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl Not explicitly reported (inferred: anticancer/antimicrobial) Likely via piperazine coupling to quinoxaline-carbonyl
7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (12) Quinoxaline Tetrahydropyrazine fused at [2,3-b] position; bromo at C7 Dual anticancer and antimicrobial (IC₅₀: 1.5–3.2 μM; MIC: 4–16 μg/mL) Substitution of 2,3-dichloroquinoxaline with hydrazine
7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d) Thiazoloquinoxaline Thiazole fused at [5,4-b]; bromo at C7; hydrazinyl-methoxybenzylidene Anticancer (IC₅₀: 2.8 μM) Cyclization of hydrazine derivatives with thiazole precursors
7-(Piperazin-1-yl)quinoxaline-2-carbonitrile 1,4-dioxide Quinoxaline-1,4-dioxide Piperazine at C7; nitrile at C2 Antiparasitic (inferred from similar dioxides) Boc-piperazine substitution followed by oxidation
Ciprofloxacin-piperazine derivatives Quinolone Piperazine at C7; fluorinated core Antibacterial (MIC: 0.06–2 μg/mL) Substitution of quinolone core with piperazine

Key Observations

Structural Flexibility: The target compound’s 5,7-dimethylbenzothiazole group distinguishes it from brominated (e.g., compound 12) or thiazolo-fused derivatives (e.g., 9d). This substitution may improve lipophilicity and DNA-binding capacity compared to halogens or smaller heterocycles .

Biological Activity Trends: Piperazine-linked quinoxalines (e.g., compound 12) show dual anticancer and antimicrobial effects, suggesting the target compound may share this profile . Thiazoloquinoxalines (e.g., 9d) exhibit potent anticancer activity, but the benzothiazole group in the target compound could enhance metabolic stability compared to hydrazinyl-thiazole derivatives .

Synthetic Accessibility: Piperazine coupling to quinoxaline (target compound) aligns with methods for 7-(piperazin-1-yl)quinoxaline-2-carbonitrile 1,4-dioxide (86% yield using Boc-piperazine) .

Physicochemical Properties :

  • The dimethylbenzothiazole group may increase logP compared to analogues with polar substituents (e.g., nitriles or dioxides), influencing membrane permeability .

Research Findings and Implications

  • Anticancer Potential: Piperazine-quinoxaline derivatives demonstrate moderate to high cytotoxicity (IC₅₀: 1.5–10 μM) against cancer cell lines, likely via topoisomerase inhibition or kinase modulation . The target compound’s benzothiazole could enhance these effects, as benzothiazoles are known to intercalate DNA .
  • Antimicrobial Activity: Piperazine enhances solubility and target engagement in Gram-negative bacteria (e.g., ciprofloxacin derivatives), but quinoxalines may require additional substituents for broad-spectrum efficacy .
  • SAR Insights: Electron-withdrawing groups (e.g., nitriles, benzothiazoles) improve quinoxaline bioactivity, while bulky substituents (e.g., dimethylbenzothiazole) may reduce off-target interactions .

生物活性

2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline core linked to a piperazine ring and a benzothiazole moiety. This structural complexity is believed to enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H20N4OS
Molecular Weight340.4 g/mol
CAS Number1351644-05-7

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The mechanisms of action for this compound may include:

1. Cytotoxicity:
Studies have shown that derivatives of quinoxaline can induce cytotoxic effects in various cancer cell lines. For instance, related compounds have demonstrated potent inhibitory activity against breast cancer cells (MCF-7), suggesting potential applications in cancer therapy .

2. Apoptosis Induction:
Compounds structurally similar to this quinoxaline derivative have been reported to induce apoptosis through pathways involving the activation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 . This mechanism is crucial for the development of anticancer agents.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Cytotoxicity Assays:
In vitro studies using MTT assays demonstrated that certain quinoxaline derivatives exhibit significant cytotoxicity against breast cancer cell lines. For example, one study reported an IC50 value of 2.89 µM for a closely related compound against MCF-7 cells, indicating strong anticancer potential .

Topoisomerase Inhibition:
Topoisomerases are critical enzymes involved in DNA replication and repair. Compounds with similar structures have been shown to inhibit topoisomerase IIβ activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoxaline derivatives for their anticancer properties. The most active derivative exhibited significant cytotoxicity and was further analyzed for its ability to induce apoptosis and inhibit topoisomerase activity. These findings suggest that modifications to the quinoxaline structure can enhance its therapeutic efficacy against cancer .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。